2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide
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Overview
Description
2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes methoxy groups and anilino functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyaniline with benzoyl chloride to form 2-(2-methoxyanilino)benzamide. This intermediate is then reacted with 4-methoxyoxan-4-ylmethyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide can be compared with other similar compounds, such as:
4-(2-methoxyanilino)-4-oxo-2-butenoic acid: This compound shares the methoxyanilino group but differs in its overall structure and reactivity.
2-methoxyphenyl isocyanate: Another compound with a methoxy group, but with different functional groups and applications.
4-methoxyaniline hydrochloride: Similar in having a methoxy group, but with different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyanilino)-N-[(4-methoxyoxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-19-10-6-5-9-18(19)23-17-8-4-3-7-16(17)20(24)22-15-21(26-2)11-13-27-14-12-21/h3-10,23H,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSXWJDZHZCBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)NCC3(CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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